molecular formula C8H12N2O B14837228 2-(Aminomethyl)-6-(methylamino)phenol

2-(Aminomethyl)-6-(methylamino)phenol

Cat. No.: B14837228
M. Wt: 152.19 g/mol
InChI Key: OEZAUJASEHGTLU-UHFFFAOYSA-N
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Description

2-(Aminomethyl)-6-(methylamino)phenol is a phenolic derivative featuring an aminomethyl (-CH2NH2) group at position 2 and a methylamino (-NHCH3) group at position 6 on the aromatic ring. This dual substitution pattern distinguishes it from simpler aminophenols and imparts unique physicochemical and biological properties.

Properties

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-(aminomethyl)-6-(methylamino)phenol

InChI

InChI=1S/C8H12N2O/c1-10-7-4-2-3-6(5-9)8(7)11/h2-4,10-11H,5,9H2,1H3

InChI Key

OEZAUJASEHGTLU-UHFFFAOYSA-N

Canonical SMILES

CNC1=CC=CC(=C1O)CN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Aminomethyl)-6-(methylamino)phenol can be achieved through several methods. One common approach involves the reaction of 2,6-dihydroxybenzaldehyde with methylamine and formaldehyde under controlled conditions. The reaction typically proceeds through a Mannich reaction, forming the desired product.

Industrial Production Methods

Industrial production of 2-(Aminomethyl)-6-(methylamino)phenol may involve large-scale Mannich reactions, utilizing optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(Aminomethyl)-6-(methylamino)phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.

    Reduction: Reduction reactions can convert quinones back to hydroquinones.

    Substitution: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxyl group.

Common Reagents and Conditions

Major Products

    Oxidation: The major product is typically a quinone derivative.

    Reduction: The major product is a hydroquinone derivative.

    Substitution: Products vary depending on the substituent introduced, such as brominated or nitrated derivatives.

Scientific Research Applications

2-(Aminomethyl)-6-(methylamino)phenol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(Aminomethyl)-6-(methylamino)phenol involves its interaction with molecular targets such as quorum sensing regulators in bacteria. By inhibiting these regulators, the compound can reduce the expression of virulence factors and biofilm formation, thereby mitigating bacterial infections .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Functional Group Effects

The biological and chemical behavior of phenolic derivatives is highly dependent on substituent types and positions. Below is a comparative analysis of key compounds:

Table 1: Structural and Functional Comparison of Selected Phenolic Derivatives
Compound Name Substituents (Position) Key Properties/Activities Reference
2-(Aminomethyl)-6-(methylamino)phenol -CH2NH2 (2), -NHCH3 (6) Biofilm inhibition (>70% at 1.25 µM)
2-[(Methylamino)methyl]phenol -CH2NHCH3 (2) Biofilm inhibition (targets SarA in S. aureus)
2-Amino-6-methoxyphenol HCl -NH2 (2), -OCH3 (6) High water solubility; no biofilm data
5-Amino-4-Chloro-2-Methylphenol -NH2 (5), -Cl (4), -CH3 (2) Potential antibacterial applications
2-(2-Hydroxyethyl)phenol -CH2CH2OH (2) Isolated from fungi; no reported bioactivity

Key Observations :

  • Biofilm Inhibition: The target compound and 2-[(Methylamino)methyl]phenol both exhibit biofilm-inhibiting activity, likely due to their methylamino groups. However, the target compound's dual substitution may enhance target specificity or binding affinity .

Physicochemical Properties

  • Stability: Halogenated derivatives (e.g., 2-[(3-Chloro-2-methylphenyl)amino]methyl-6-methoxyphenol in ) may exhibit greater stability under acidic conditions due to electron-withdrawing chloro groups.

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